![molecular formula C13H16ClN3O2S B4286445 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4286445.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide
Overview
Description
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide, also known as CGP 3466B, is a small molecule drug that has been extensively studied for its neuroprotective properties. It was first synthesized in the late 1990s by Novartis as a potential treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Mechanism of Action
The exact mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide 3466B is not fully understood, but it is thought to act by inhibiting the activity of a family of enzymes called matrix metalloproteinases (MMPs). MMPs are involved in various physiological processes, including tissue remodeling and inflammation. Inhibition of MMP activity by N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide 3466B may protect neurons from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide 3466B has been shown to have a variety of biochemical and physiological effects in animal models of neurodegenerative diseases. It has been shown to reduce oxidative stress and inflammation, protect against apoptosis, and increase the production of neurotrophic factors such as brain-derived neurotrophic factor (BDNF). These effects may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide 3466B has several advantages as a research tool, including its well-characterized synthesis process, high purity, and well-established neuroprotective properties. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, its neuroprotective effects may be specific to certain types of neurons or disease models, which may limit its applicability in certain contexts.
Future Directions
There are many potential future directions for research on N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide 3466B. One area of interest is the development of more potent and selective MMP inhibitors based on the structure of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide 3466B. Another area of interest is the investigation of the potential of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide 3466B to treat other neurodegenerative diseases, such as Alzheimer's and Huntington's disease. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide 3466B and its effects on different types of neurons and disease models.
Scientific Research Applications
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide 3466B has been extensively studied for its neuroprotective properties, particularly in the context of Parkinson's disease. It has been shown to protect dopaminergic neurons from oxidative stress and apoptosis, which are key mechanisms of neurodegeneration in Parkinson's disease. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide 3466B has also been studied for its potential to treat other neurodegenerative diseases, such as Alzheimer's and Huntington's disease.
properties
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-9-13(16-20(3,18)19)10(2)17(15-9)8-11-6-4-5-7-12(11)14/h4-7,16H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIGGPMLUUXYSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2Cl)C)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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